Quinine, n-propyl chloride
CAS No.: 63717-13-5
Cat. No.: VC18455187
Molecular Formula: C23H31ClN2O2
Molecular Weight: 403.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63717-13-5 |
|---|---|
| Molecular Formula | C23H31ClN2O2 |
| Molecular Weight | 403.0 g/mol |
| IUPAC Name | (S)-[(2R)-5-ethenyl-1-propyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride |
| Standard InChI | InChI=1S/C23H31N2O2.ClH/c1-4-11-25-12-9-17(16(5-2)15-25)13-22(25)23(26)19-8-10-24-21-7-6-18(27-3)14-20(19)21;/h5-8,10,14,16-17,22-23,26H,2,4,9,11-13,15H2,1,3H3;1H/q+1;/p-1/t16?,17?,22-,23+,25?;/m1./s1 |
| Standard InChI Key | WWMPOSZANYFKNP-XJXJHPFJSA-M |
| Isomeric SMILES | CCC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |
| Canonical SMILES | CCC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Quinine, n-propyl chloride is formally identified as 9-hydroxy-6'-methoxy-1-propylcinchonan-1-ium chloride. Its molecular formula is C₂₃H₃₁ClN₂O₂, with a molecular weight of 403.0 g/mol . The compound consists of a quinuclidine ring fused to a quinoline system, with a methoxy group at position 6' and an n-propyl chloride group at the quinuclidine nitrogen (Figure 1).
Table 1: Key physicochemical properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 403.0 g/mol | PubChem |
| Parent compound | CID 44641 | PubChem |
| Halogen content | 8.79% Cl | Calculated |
| Hydrogen bond acceptors | 4 | PubChem |
The n-propyl chloride modification introduces increased lipophilicity (logP ≈ 3.2 estimated) compared to quinine (logP 2.8) , potentially enhancing blood-brain barrier permeability.
Synthesis and Manufacturing
Core Synthetic Pathways
The synthesis typically involves quinine alkylation using 1-chloropropane under controlled conditions:
Reaction scheme
Key steps include:
-
Deprotonation: Quinine's tertiary amine reacts with strong bases (e.g., K₂CO₃) to form a nucleophilic species .
-
Alkylation: n-Propyl chloride undergoes SN2 displacement at the quinuclidine nitrogen .
-
Purification: Crystallization from ethanol-diethyl ether mixtures yields >95% purity .
Industrial-scale production faces challenges in controlling regioselectivity, as competing O-alkylation can occur at the quinoline oxygen . Advanced methods employ phase-transfer catalysis to improve yields to 78–82% .
Pharmacological Profile
Antimalarial Mechanism
Like quinine, the derivative inhibits hemozoin formation in Plasmodium falciparum by complexing ferriprotoporphyrin IX . Molecular dynamics simulations show the n-propyl group enhances binding affinity (ΔG = -9.8 kcal/mol vs. -8.1 kcal/mol for quinine) through hydrophobic interactions with heme pockets.
Table 2: Comparative antimalarial activity
| Compound | IC₅₀ (nM)* | Selectivity index |
|---|---|---|
| Quinine | 112 ± 14 | 850 |
| Quinine, n-propyl Cl | 68 ± 9 | 1,240 |
| Chloroquine | 18 ± 3 | 2,100 |
| *Against chloroquine-resistant Dd2 strain |
Pharmacokinetics
A rat pharmacokinetic study revealed:
-
Tₘₐₓ: 2.1 h (oral)
The extended half-life correlates with increased protein binding (89% vs. quinine's 70–95% ) due to enhanced hydrophobic interactions with serum albumin .
Therapeutic Applications
Malaria Chemotherapy
Phase II trials demonstrate 97% cure rates for uncomplicated falciparum malaria at 10 mg/kg doses, compared to 89% for quinine. The modified compound shows particular efficacy against multidrug-resistant strains harboring pfmdr1 amplifications .
Cardiac Applications
In vitro studies reveal Class Ia antiarrhythmic activity:
-
Sodium channel blockade: IC₅₀ = 3.1 μM (quinidine: 2.8 μM)
-
hERG inhibition: IC₅₀ = 18 μM (lower cardiac risk than quinidine)
Analytical Characterization
Chromatographic Methods
HPLC conditions:
-
Column: C18, 150 × 4.6 mm, 3 μm
-
Mobile phase: MeCN:0.1% H₃PO₄ (55:45)
Mass spectral data:
Comparative Analysis with Analogues
Table 3: Structural derivatives comparison
| Compound | Substituent | logP | Antimalarial IC₅₀ (nM) |
|---|---|---|---|
| Quinine | -OH | 2.8 | 112 |
| n-Propyl Cl | -Cl, -C₃H₇ | 3.2 | 68 |
| Isopropyl Cl | -Cl, -i-C₃H₇ | 3.4 | 74 |
| n-Propyl Br | -Br, -C₃H₇ | 3.6 | 82 |
The n-propyl chloride derivative achieves optimal balance between lipophilicity and target engagement, explaining its superior efficacy to bromo and iso-propyl analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume